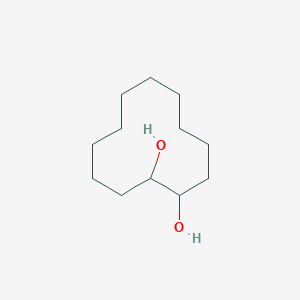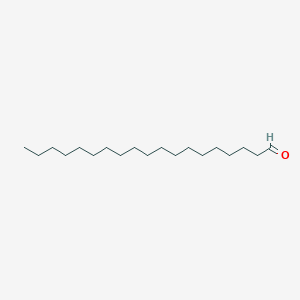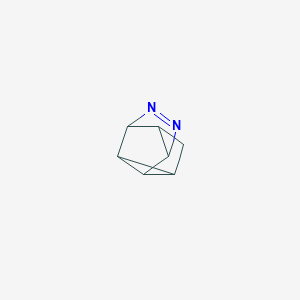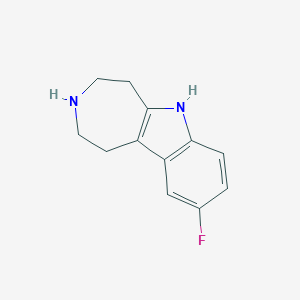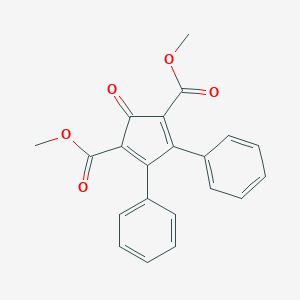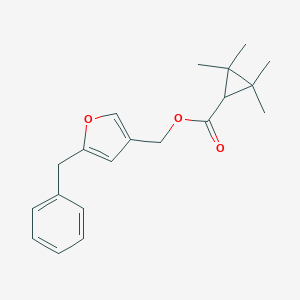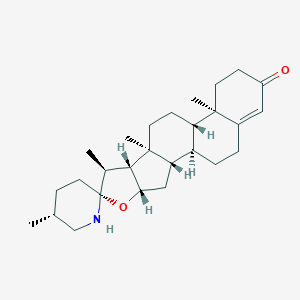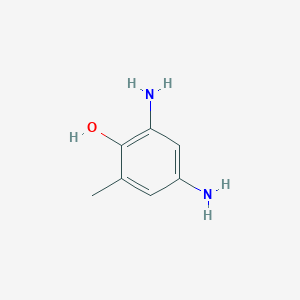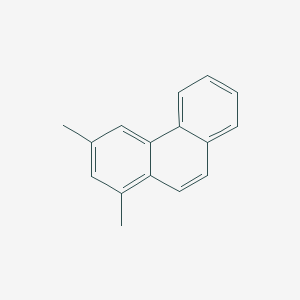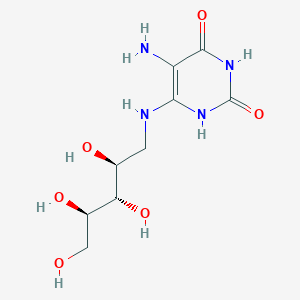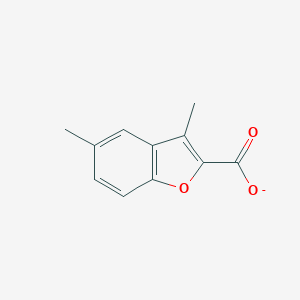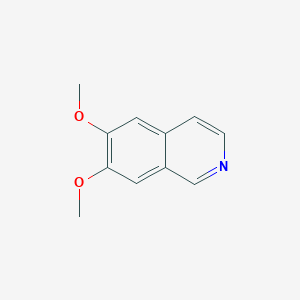
6,7-Dimethoxyisoquinoline
Übersicht
Beschreibung
6,7-Dimethoxyisoquinoline is a chemical compound with the molecular formula C11H11NO2 . It is a member of the class of isoquinolines carrying two methoxy substituents at positions 6 and 7 . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyisoquinoline involves the reaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . This leads to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxyisoquinoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyridine ring . The molecule carries two methoxy groups at positions 6 and 7 .Chemical Reactions Analysis
6,7-Dimethoxyisoquinoline can undergo a [4+2] cycloaddition reaction with o-quinone methides, playing the role of heterodienophile . The product of this reaction is 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho .Physical And Chemical Properties Analysis
6,7-Dimethoxyisoquinoline is a solid at 20°C . It has a molecular weight of 189.21 g/mol . The compound has a melting point range of 92.0 to 96.0°C and a boiling point of 158°C at 0.9 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the synthesis of complex organic compounds .
Comprehensive and Detailed Summary of the Application
6,7-Dimethoxyisoquinoline is used as a starting material in the synthesis of various complex organic compounds. It has been used in reactions with o-quinone methides, leading to the formation of products of heterocyclization . It’s also used in the synthesis of 4-substituted 6,7-dimethoxyisoquinolines .
Detailed Description of the Methods of Application or Experimental Procedures
In one study, 6,7-dimethoxy-3,4-dihydroisoquinoline was condensed with 1-dimethylaminomethyl-2-naphthols, leading to the isolation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines . In another study, 4-Methyl- and 4-ethyl-6,7-dimethoxyisoquinolines were synthesized by base-induced alkylation of homoveratronitrile, hydrogenation, N-formylation of the resultant amines, phosphorus pentoside-induced cyclization, and palladium-catalyzed dehydrogenation .
Thorough Summary of the Results or Outcomes Obtained
The reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides led to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines . The synthesis of 4-substituted 6,7-dimethoxyisoquinolines resulted in the formation of 4-Methyl- and 4-ethyl-6,7-dimethoxyisoquinolines .
Application as an Organocatalyst
Specific Scientific Field
The specific scientific field is Organocatalysis , a subfield of chemistry where small organic molecules are used as catalysts for chemical reactions .
Comprehensive and Detailed Summary of the Application
6,7-Dimethoxyisoquinoline is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols . This process is important in the field of organic synthesis, as it allows for the selective modification of phenols, which are common motifs in many biologically active compounds .
Detailed Description of the Methods of Application or Experimental Procedures
While the exact experimental procedures for this application are not detailed in the available literature, the general process involves the use of 6,7-Dimethoxyisoquinoline as a catalyst in a reaction with phenols and tert-butoxycarbonyl (Boc) anhydride . The catalyst facilitates the reaction, allowing for the selective addition of the Boc group to the phenol .
Thorough Summary of the Results or Outcomes Obtained
The use of 6,7-Dimethoxyisoquinoline as an organocatalyst in the O-tert-butoxycarbonylation of phenols allows for a chemoselective reaction, meaning that the Boc group is added to the phenol in a controlled and selective manner . This can be particularly useful in the synthesis of complex organic molecules where selective reactions are required .
Application in the Synthesis of Bromo-Substituted Compounds
Specific Scientific Field
The specific scientific field is Organic Synthesis , particularly in the synthesis of bromo-substituted compounds .
Comprehensive and Detailed Summary of the Application
6,7-Dimethoxyisoquinoline has been used in the synthesis of 4-Bromo-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol . This compound could potentially have applications in various fields, including medicinal chemistry and materials science .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involved the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a bromo-substituted phenol in the presence of a solvent such as o-xylene . The reaction resulted in the formation of the desired bromo-substituted compound .
Thorough Summary of the Results or Outcomes Obtained
The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with the bromo-substituted phenol led to the successful synthesis of 4-Bromo-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol . This demonstrates the utility of 6,7-Dimethoxyisoquinoline in the synthesis of complex organic compounds .
Application in the Synthesis of Alkaloids
Specific Scientific Field
The specific scientific field is Organic Synthesis , particularly in the synthesis of alkaloids .
Comprehensive and Detailed Summary of the Application
6,7-Dimethoxyisoquinoline is used in the synthesis of benzylisoquinoline-type and oxoaporphine alkaloids . These alkaloids are a large group of plant secondary metabolites which includes about 2500 known structures .
Detailed Description of the Methods of Application or Experimental Procedures
Methoxy- and benzyloxy-substituted isoquinolines are regioselectively metalated at C-1 with the Knochel–Hauser base, subsequent trapping with aromatic aldehydes gives aryl (isoquinolin-1-yl)carbinols as building blocks for divergent syntheses of different types of benzylisoquinoline alkaloids . Photochemical cyclization of ortho-bromo analogues under reductive conditions gives oxoaporphine alkaloids .
Thorough Summary of the Results or Outcomes Obtained
Nine benzylisoquinoline alkaloids and two oxoaporphine alkaloids were obtained in two or three steps from appropriate isoquinolines .
Safety And Hazards
Zukünftige Richtungen
6,7-Dimethoxyisoquinoline and its derivatives have potential therapeutic applications due to their anticonvulsant effects . Future research could focus on further elucidating the mechanism of action of these compounds and exploring their potential in the treatment of epilepsy and other neurological disorders .
Eigenschaften
IUPAC Name |
6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVYESKUNMYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165032 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinoline | |
CAS RN |
15248-39-2 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



